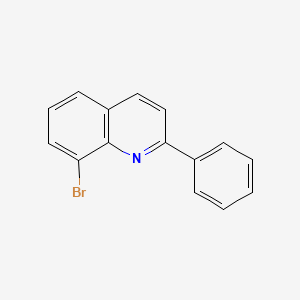

![molecular formula C9H8BrN3O2 B1376952 Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1251013-42-9](/img/structure/B1376952.png)

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

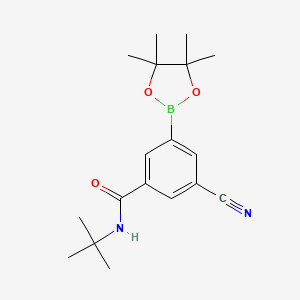

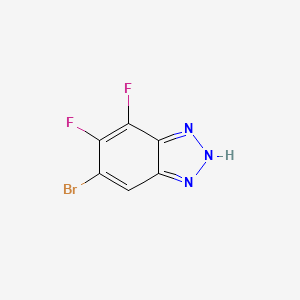

“Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It has a molecular weight of 270.09 . The compound is typically stored in a dry environment at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5-a]pyrimidine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrN3O2/c1-2-15-8(14)7-5-13-4-6(10)3-11-9(13)12-7/h3-5H,2H2,1H3 . This code provides a unique identifier for the compound, which can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis of N-(Pyridin-2-yl)amides

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate: is utilized in the synthesis of N-(pyridin-2-yl)amides. These compounds are formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions . This method provides a convenient approach to synthesize these structures, which are significant due to their varied medicinal applications.

Creation of 3-Bromoimidazo[1,2-a]pyridines

Another application is the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The process involves a one-pot tandem cyclization/bromination, yielding versatile 3-bromoimidazopyridines that can be further transformed into other chemical structures .

Anticancer Agents Against Breast Cancer Cells

Imidazopyridine derivatives, which can be synthesized from Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, have been evaluated as potential anticancer agents. Specifically, they have shown promising results against breast cancer cell lines, indicating their potential use in developing treatments for breast cancer .

Pharmacological Activities

The compound’s derivatives exhibit a broad range of pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic effects. This makes them valuable in the pharmaceutical industry for the development of various therapeutic agents .

Functionalization of Imidazopyridine Scaffold

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate serves as a precursor for the functionalization of the imidazopyridine scaffold. Various groups, such as indole, triazole, amine, aryl-propenones, sulfenyl, and aryl groups, have been attached to the core structure to enhance its properties and applications .

Development of Antituberculosis Agents

Derivatives of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate have been investigated for their efficacy as antituberculosis agents. Studies have shown a significant reduction in bacterial load when treated with these compounds, highlighting their potential in combating tuberculosis .

Seizure Protection

Research has also explored the use of 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which can be derived from the compound, in providing protection against seizures. This application could lead to the development of new bioactive chemical entities for seizure management .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mécanisme D'action

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound is also suggested to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . Direct contact with skin and eyes should be avoided, and good ventilation should be ensured during its handling .

Propriétés

IUPAC Name |

ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-8(14)7-4-12-9-11-3-6(10)5-13(7)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDILKVDGYVAARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

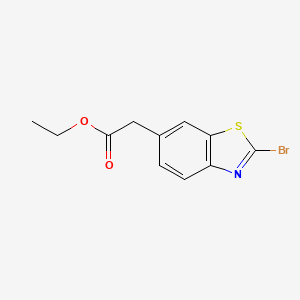

![1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide](/img/structure/B1376888.png)